1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18034316
InChI: InChI=1S/C7H8N2O.ClH/c1-2-8-5-7-6(1)9-3-4-10-7;/h1-2,5,9H,3-4H2;1H
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride

CAS No.:

Cat. No.: VC18034316

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride -

Specification

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride
Standard InChI InChI=1S/C7H8N2O.ClH/c1-2-8-5-7-6(1)9-3-4-10-7;/h1-2,5,9H,3-4H2;1H
Standard InChI Key DZEZNCKZILBVNX-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(N1)C=CN=C2.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s core structure comprises a pyridine ring fused to a 1,4-oxazine ring, with partial saturation at the 1H,2H,3H positions (Figure 1). The pyrido[3,4-b][1, oxazine scaffold features nitrogen at positions 1 and 4 of the oxazine ring and a pyridine nitrogen at position 3 . The hydrochloride salt enhances solubility, making it suitable for biological testing .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₇H₉ClN₂O
Molecular Weight172.61 g/mol
SMILESC1C[N+]2=C(C=CC=C2N1)Cl.O
InChI KeyQQVXDMFULJVZLA-UHFFFAOYSA-N
CAS Number2768332-28-9

Synthesis and Optimization

Reduction of Oxazinones

A common route involves reducing 4H-pyrido[3,4-b] oxazin-3-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method yields the dihydro intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt . Reported yields reach 79–85% under optimized conditions .

Table 2: Representative Synthesis Conditions

Starting MaterialReagentSolventYieldReference
4H-Pyrido-oxazin-3-oneLiAlH₄, HClTHF85%

Physicochemical Properties

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, water) due to its hydrochloride salt form. Log P values (∼0.87) suggest balanced lipophilicity, suitable for blood-brain barrier penetration . Thermal stability data indicate decomposition above 250°C, consistent with heterocyclic salts .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP264: Wash skin thoroughly after handling
H315: Skin irritationP305+P351+P338: Eye rinse
H319: Eye irritationP337+P313: Seek medical advice

The compound requires storage in amber glass at 2–8°C under inert atmosphere to prevent degradation .

Applications in Drug Discovery

Antibacterial Agents

Structural analogs, such as 3-aryl-2H-benzo[b] oxazin-2-ones, demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . The pyrido-oxazine core’s electron-deficient aromatic system may enhance binding to bacterial enzyme active sites.

Kinase Inhibitors

Pyrido-oxazines are explored as kinase inhibitors due to their ability to mimic ATP’s purine motif. For example, 3,4-dihydro-2H-pyrido[3,2-b][1, oxazine derivatives show IC₅₀ values <100 nM against CDK2 .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.53 (dd, J = 4.5 Hz, 1H), 4.08 (t, J = 4.5 Hz, 2H), 3.39–3.36 (m, 2H) .

  • HRMS (ESI+): m/z 137.1 [M - Cl]⁺ .

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